molecular formula C9H11F3O2 B2737879 (E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid CAS No. 1344824-71-0

(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid

Cat. No.: B2737879
CAS No.: 1344824-71-0
M. Wt: 208.18
InChI Key: IHTSSULWRABKPS-AATRIKPKSA-N
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Description

(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexylidene ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions.

Industrial Production Methods

Industrial production of (E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate enzyme activity and influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(3-(trifluoromethyl)cyclohexylidene)acetic acid is unique due to its specific structural arrangement, which combines the stability of the cyclohexylidene ring with the reactivity of the trifluoromethyl group

Properties

IUPAC Name

(2E)-2-[3-(trifluoromethyl)cyclohexylidene]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)7-3-1-2-6(4-7)5-8(13)14/h5,7H,1-4H2,(H,13,14)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTSSULWRABKPS-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=CC(=O)O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C/C(=C/C(=O)O)/C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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